

# Validating the Gastro-Resistance of Aquateric® Coatings Using USP Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Aquateric |           |
| Cat. No.:            | B1166191  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Aquateric®** enteric coatings with other common alternatives, supported by experimental data and detailed methodologies based on United States Pharmacopeia (USP) standards. The focus is on validating gastro-resistance, a critical performance attribute for delayed-release dosage forms.

## Introduction to Enteric Coatings and Aquateric®

Enteric coatings are polymeric barriers applied to oral dosage forms to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the drug. This ensures the drug's release in the neutral to alkaline environment of the small intestine.

**Aquateric**® is a brand of aqueous enteric coating systems. It is available in different grades, primarily based on either cellulose acetate phthalate (CAP) or, in newer formulations like **Aquateric**® N100, on a natural polymer, alginate.[1][2][3] These coatings are designed to remain intact in the stomach and dissolve at a higher pH in the intestines.[4]

## **Comparative Performance of Enteric Coatings**

The performance of an enteric coating is primarily evaluated by its resistance to gastric fluid and its dissolution profile in intestinal fluid. The two main classes of polymers used for enteric coatings are cellulose-based polymers, like cellulose acetate phthalate (CAP) found in



traditional **Aquateric**®, and acrylic polymers, such as the polymethacrylates found in the Eudragit® family.

One study noted that while Eudragit® L 100-55, a polymethacrylate, proved to be a stable aqueous enteric coating, cellulose acetate phthalate (CAP) coatings, referred to as a water-based pseudolatex like **Aquateric**®, were found to be unstable when stored under stress conditions.[5]

The following table provides an illustrative comparison of the typical performance of these two classes of enteric coatings when subjected to USP dissolution testing.

Table 1: Illustrative Performance Comparison of Enteric Coatings

| Parameter                                              | Aquateric® (Cellulose<br>Acetate Phthalate-based) | Polymethacrylate-based<br>Coating (e.g., Eudragit® L<br>30 D-55) |
|--------------------------------------------------------|---------------------------------------------------|------------------------------------------------------------------|
| Polymer Type                                           | Cellulose Derivative                              | Acrylic Polymer                                                  |
| Dissolution pH Threshold                               | Begins to dissolve at pH > 6.0[6]                 | Begins to dissolve at pH > 5.5[7]                                |
| Drug Release in Acid Stage<br>(0.1 N HCl, 2 hours)     | < 10%                                             | < 10%                                                            |
| Drug Release in Buffer Stage (pH 6.8)                  |                                                   |                                                                  |
| 15 minutes                                             | ~ 30-50%                                          | ~ 40-60%                                                         |
| 30 minutes                                             | > 80%                                             | > 85%                                                            |
| 45 minutes                                             | > 90%                                             | > 95%                                                            |
| Stability under Stress Conditions (High Temp/Humidity) | Can be prone to instability[5]                    | Generally more stable[5]                                         |

Note: The data in this table is illustrative and compiled from typical performance profiles of the respective polymer types as described in the scientific literature.[5][6][8][9] Actual performance



will vary based on the specific formulation, coating thickness, and manufacturing process.

# Experimental Protocols for Validating Gastro-Resistance

The United States Pharmacopeia (USP) provides standardized methods for evaluating the performance of enteric-coated dosage forms. The two primary tests are the Disintegration Test <701> and the Dissolution Test <711>.

This test determines whether tablets or capsules disintegrate within a prescribed time when placed in a liquid medium. For enteric-coated dosage forms, the test is a two-stage process.

#### Experimental Protocol:

- Apparatus: A basket-rack assembly as described in USP <701>.[10]
- Acid Stage:
  - Place one tablet in each of the six tubes of the basket.
  - If the tablet has a soluble external coating, immerse the basket in water at room temperature for 5 minutes.
  - $\circ$  Operate the apparatus using simulated gastric fluid (SGF, typically 0.1 M hydrochloric acid) maintained at 37 ± 2°C as the immersion fluid.[10]
  - After 1 hour of operation in SGF, lift the basket from the fluid and observe the tablets.[10]
  - Acceptance Criteria: No evidence of disintegration, cracking, or softening.
- Buffer Stage:
  - o If the tablets pass the acid stage, operate the apparatus using simulated intestinal fluid (SIF, typically a phosphate buffer of pH 6.8) maintained at  $37 \pm 2^{\circ}$ C as the immersion fluid for the time specified in the monograph.[11]
  - Lift the basket from the fluid and observe the tablets.



 Acceptance Criteria: All tablets disintegrate completely. If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[11]

This test measures the amount of active pharmaceutical ingredient (API) released from the dosage form over time in different media. It is a more quantitative assessment of gastroresistance and drug release.[12]

#### Experimental Protocol:

- Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle), as specified in the monograph.
- Acid Stage:
  - Place the specified volume (typically 750-1000 mL) of 0.1 N hydrochloric acid in the dissolution vessel.[12]
  - Equilibrate the medium to  $37 \pm 0.5$ °C.
  - Place one dosage form in each vessel and operate the apparatus for 2 hours.
  - After 2 hours, withdraw a sample of the medium.
  - Acceptance Criteria: The amount of drug dissolved in the acid stage should not exceed
     10% of the labeled amount, unless otherwise specified in the monograph.
- Buffer Stage:
  - After the acid stage, the pH of the dissolution medium is raised to a level typical of the small intestine (e.g., pH 6.8) by adding a pre-equilibrated buffer concentrate.[9]
  - Continue the dissolution test for a specified period (e.g., 45 minutes).
  - Withdraw samples at predetermined time intervals.
  - Analyze the samples for drug content using a suitable analytical method (e.g., HPLC).



 Acceptance Criteria: The amount of drug dissolved within the specified time in the buffer stage must meet the requirements of the individual monograph (typically >80%).

# **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Workflow for USP <701> and <711> tests.





Click to download full resolution via product page

Caption: Drug release from an enteric-coated tablet.

## Conclusion

The validation of gastro-resistance is a critical step in the development of delayed-release oral dosage forms. **Aquateric**® coatings, whether based on cellulose acetate phthalate or natural alginates, are designed to meet the stringent requirements of USP <701> and <711>. While both cellulose-based and polymethacrylate-based coatings can provide effective enteric protection, their performance characteristics, particularly stability, may differ. For drug development professionals, a thorough understanding of these differences and the rigorous



application of USP methodologies are essential for ensuring product quality and therapeutic efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. FMC Corporation FMC Health and Nutrition Launches Aquateric™ N100 Enteric Coating, A New Innovation for Nutraceuticals [investors.fmc.com]
- 2. scielo.br [scielo.br]
- 3. Aquateric® N100 Dietary Supplements | IFF Pharma Solutions Pharma Solutions [pharma.iff.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Influence of aqueous coatings on the stability of enteric coated pellets and tablets PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EUDRAGIT® L 30 D-55 [evonik.com]
- 8. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. eastman.com [eastman.com]
- 11. Enteric coating of tablets containing an amorphous solid dispersion of an enteric polymer and a weakly basic drug: A strategy to enhance in vitro release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Validating the Gastro-Resistance of Aquateric® Coatings Using USP Methods: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166191#validating-the-gastro-resistance-of-aquateric-coatings-using-usp-methods]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com